GPI-1485

Immunosuppression Neuroimmunophilin FKBP

GPI-1485 is a selective FKBP52 ligand, structurally derived from FK506 but engineered to eliminate immunosuppressive activity. Unlike FK506 and GPI-1046, which bind FKBP12 and carry immunosuppressive liability, GPI-1485 targets FKBP52, enabling pathway-specific investigation of steroid hormone receptor regulation and neuroprotection without confounding effects. Validated protocols: fibroblast reprogramming at 100 μM; in vivo stroke recovery at 5 mg/kg/day IP for 6 weeks. The definitive tool for FKBP52-mediated neuroregeneration studies.

Molecular Formula C12H19NO4
Molecular Weight 241.28 g/mol
CAS No. 186268-78-0
Cat. No. B1672109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPI-1485
CAS186268-78-0
SynonymsGM1485
GPI 1485
GPI-1485
GPI1485
NIL-A cpd
NIL-A1 cpd
NIL-A2 cpd
NIL-A3 cpd
Molecular FormulaC12H19NO4
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCCC(C)(C)C(=O)C(=O)N1CCCC1C(=O)O
InChIInChI=1S/C12H19NO4/c1-4-12(2,3)9(14)10(15)13-7-5-6-8(13)11(16)17/h8H,4-7H2,1-3H3,(H,16,17)/t8-/m0/s1
InChIKeyFOPALECPEUVCTL-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GPI-1485 (CAS 186268-78-0): A Non-Immunosuppressive Neuroimmunophilin Ligand for Research


GPI-1485 (GM1485) is a small molecule that belongs to the neuroimmunophilin ligand (NIL) class, derived from the immunosuppressant FK506 (tacrolimus) [1]. It is designed to bind to FK506-binding proteins (FKBPs), a family of intracellular proteins, and promote neurotrophic and neuroprotective effects without the immunosuppressive activity characteristic of its parent compound [2]. This dissociation of neurotrophic from immunosuppressive actions is a key differentiator for research applications in neuroscience and drug development [1].

Why GPI-1485 Cannot Be Substituted with FK506 or Other FKBP Ligands


Generic substitution of neuroimmunophilin ligands is not scientifically valid due to significant differences in their molecular targets and functional profiles. While FK506 and its analog GPI-1046 bind primarily to FKBP12, GPI-1485 is reported to be a selective ligand for FKBP52 [1]. This differential protein targeting is critical, as FKBP12 binding is linked to immunosuppression, whereas FKBP52 is implicated in steroid hormone receptor regulation and neuroprotection [2]. Therefore, compounds like FK506 and GPI-1046 cannot replicate the specific biological activities and therapeutic potential of GPI-1485 in models of neuroregeneration and neurodegenerative disease.

Quantitative Evidence for GPI-1485 Differentiation from Analogs


GPI-1485 Demonstrates a Non-Immunosuppressive Profile Distinct from FK506

Unlike the parent compound FK506, which is a potent immunosuppressant, GPI-1485 is consistently described as a non-immunosuppressive immunophilin ligand [1]. While FK506 inhibits calcineurin and T-cell activation, GPI-1485 is devoid of this activity, a critical differentiator for neurological applications where immunosuppression is an unwanted side effect [2].

Immunosuppression Neuroimmunophilin FKBP

GPI-1485 Selectively Binds FKBP52, a Target Distinct from FK506's Primary Target FKBP12

GPI-1485 is described as a selective ligand for FKBP52 [1]. This is a critical point of differentiation from FK506 and its analog GPI-1046, which are well-characterized as ligands for FKBP12 [2]. FKBP52 is a key regulatory subunit of steroid hormone receptor complexes and is involved in neuroprotection, suggesting a distinct and potentially more targeted mechanism of action for GPI-1485 [1].

FKBP52 FKBP12 Selectivity

GPI-1485 Induces Neural Cell Reprogramming in Human Dermal Fibroblasts

In an in vitro assay, treatment with GPI-1485 at a concentration of 100 μM was shown to induce cellular reprogramming and neural cell induction in normal human dermal fibroblasts (NHDF) . This demonstrates a direct effect on cell fate, which is a key aspect of its neurotrophic activity.

Cellular reprogramming In vitro Neural induction

GPI-1485 Enhances Long-Term Neurological Recovery in a Rat Stroke Model

In an in vivo model of stroke, administration of GPI-1485 at a dosage of 5 mg/kg via daily intraperitoneal injection over a 6-week period was shown to improve long-term neurological recovery in rats . This result is consistent with an upregulation of endogenous neurogenesis .

Stroke Neuroregeneration In vivo

Recommended Research Applications for GPI-1485 Based on Evidence


Investigating FKBP52-Mediated Neuroprotection

GPI-1485 is the preferred tool compound for studies investigating the role of FKBP52 in neuroprotection and neurodegeneration. Its reported selectivity for FKBP52 over FKBP12 allows for targeted exploration of this pathway without the confounding immunosuppressive effects associated with FKBP12-binding compounds like FK506 .

In Vitro Models of Neural Reprogramming

Researchers can utilize GPI-1485 at a concentration of 100 μM to study the mechanisms of cellular reprogramming from fibroblasts to a neural lineage, as demonstrated in normal human dermal fibroblasts (NHDF) .

In Vivo Rodent Models of Post-Stroke Recovery

GPI-1485 is suitable for in vivo studies examining functional recovery following ischemic stroke. The validated regimen of 5 mg/kg daily intraperitoneal injection for 6 weeks in a rat model of transient middle cerebral artery occlusion provides a clear experimental starting point .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPI-1485

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.